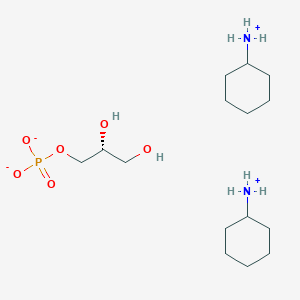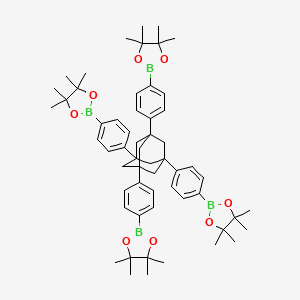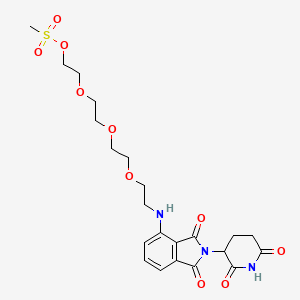
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-Me TFA, also known as (S,R,S)-N-(2-(2-(2,6-dioxo-3,3-dimethylpiperidin-1-yl)acetamido)ethyl)-4-(4-(trifluoromethyl)phenyl)butanamide trifluoroacetate, is a compound used in various scientific research applications. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the recruitment of the VHL protein for targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me TFA involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the final trifluoroacetate salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-Me TFA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-Me TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S,R,S)-AHPC-Me TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation therapies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S,R,S)-AHPC-Me TFA involves the recruitment of the VHL protein, which is part of the ubiquitin-proteasome system. The compound binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications.
類似化合物との比較
(S,R,S)-AHPC-Me TFA is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other VHL ligands and derivatives, such as:
(S,R,S)-AHPC: A closely related compound with similar applications.
VH032: Another VHL ligand used in targeted protein degradation.
PROTACs: A broader class of compounds that utilize the VHL protein for targeted protein degradation.
The uniqueness of (S,R,S)-AHPC-Me TFA lies in its specific trifluoromethyl group and trifluoroacetate salt form, which confer distinct chemical properties and biological activities.
特性
分子式 |
C25H33F3N4O5S |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H32N4O3S.C2HF3O2/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;3-2(4,5)1(6)7/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);(H,6,7)/t13-,17+,18-,20+;/m0./s1 |
InChIキー |
OTDPXXFYWRGIIQ-QDVBFIRISA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)







![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
